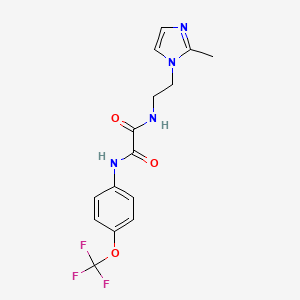
1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H28N4O5 and its molecular weight is 464.522. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Mast Cell Stabilization
Mast cells play a dual role—they can be protective or harmful, depending on the physiological context. When activated, mast cells release an array of inflammatory mediators. Diseases like allergy, eczema, anaphylactic shock, and mastocytosis involve mast cell dysfunction. Researchers have explored spiro-β-carboline alkylated analogs for mast cell stabilization. In particular, derivatives of 2,3,4,9-tetrahydro-β-carboline-3-carboxylic acid, including our compound, have shown promise. Notably, bulky group compounds (e.g., tri-substituted isopropyl and tri-substituted octyl) exhibit equipotent activity. Additionally, a polar group-containing compound (tosyl derivative) also demonstrates marked potency. Although the exact mechanism remains unknown, these β-carboline derivatives hold potential for mast cell research .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a quinazoline-2,4-dione with an oxadiazole derivative that contains a benzyl group. The reaction is carried out in the presence of a suitable base and solvent to yield the desired product.", "Starting Materials": [ "3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde", "3-pentylquinazoline-2,4(1H,3H)-dione", "Benzyltriethylammonium chloride", "Sodium hydride", "Dimethylformamide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Synthesis of 1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione", "To a solution of 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde (1.0 g, 4.2 mmol) in dry dimethylformamide (DMF) (10 mL) was added benzyltriethylammonium chloride (0.2 g, 0.6 mmol) and sodium hydride (0.1 g, 4.2 mmol) under nitrogen atmosphere. The mixture was stirred at room temperature for 30 min. To this mixture, 3-pentylquinazoline-2,4(1H,3H)-dione (1.2 g, 5.0 mmol) was added and the reaction mixture was stirred at room temperature for 24 h. The reaction was quenched with water (10 mL) and extracted with ethyl acetate (3 × 20 mL). The combined organic layers were washed with water (10 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel using ethyl acetate/methanol (95:5) as eluent to afford the desired product as a white solid (yield: 70%).", "Step 2: Characterization of the product", "The product was characterized by various spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry. The purity of the product was determined by HPLC analysis." ] } | |
CAS RN |
1207033-21-3 |
Molecular Formula |
C25H28N4O5 |
Molecular Weight |
464.522 |
IUPAC Name |
1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione |
InChI |
InChI=1S/C25H28N4O5/c1-4-6-9-14-28-24(30)18-10-7-8-11-19(18)29(25(28)31)16-22-26-23(27-34-22)17-12-13-20(33-5-2)21(15-17)32-3/h7-8,10-13,15H,4-6,9,14,16H2,1-3H3 |
InChI Key |
FDHCKCIPQOHBPI-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)OCC)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



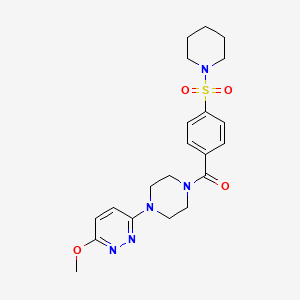
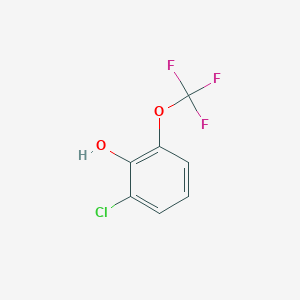
![3-propyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B2541900.png)
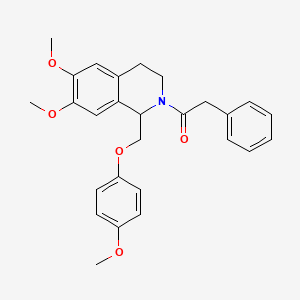
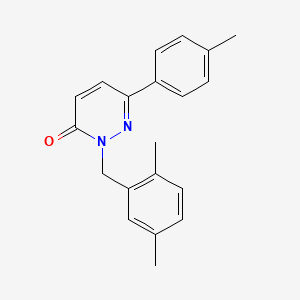
![2-(2-chloro-6-fluorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2541904.png)

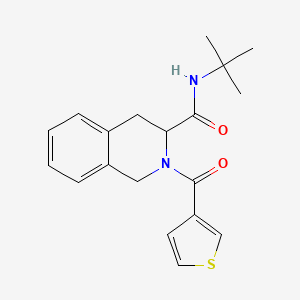

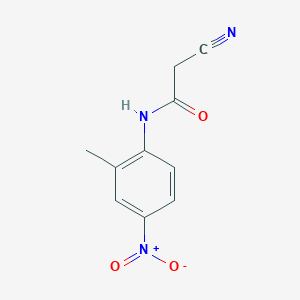
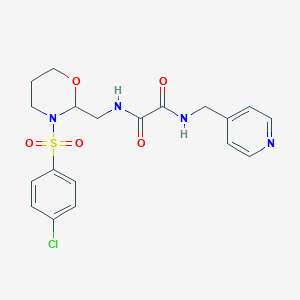
![1-(4-Hydroxy-3,5-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}-1-ethanone](/img/structure/B2541915.png)
![Benzo[B]thiophene-7-carboxamide](/img/structure/B2541917.png)
